1,2,3,4-Tetrahydro-2-naphthoic acid

Physical characterization Quality control Isomer verification

Select the 1,2,3,4-isomer (CAS 53440-12-3) for validated synthesis of N-acyl-5-methyl-3(2H)-isoxazolone fungicidal derivatives, lipase-catalyzed enantiomeric resolution, and tryptophan transport modulation studies. Its distinct melting point (93–96°C) confirms isomer identity, ensuring reproducible results. Avoid the inactive 5,6,7,8-isomer (CAS 1131-63-1) to prevent divergent metabolic fate and synthetic outcomes.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 53440-12-3
Cat. No. B181676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydro-2-naphthoic acid
CAS53440-12-3
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2CC1C(=O)O
InChIInChI=1S/C11H12O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10H,5-7H2,(H,12,13)
InChIKeyNTAGXJQHJQUOOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4-Tetrahydro-2-naphthoic Acid (CAS 53440-12-3): Procurement-Relevant Specifications and Structural Identity


1,2,3,4-Tetrahydro-2-naphthoic acid (CAS 53440-12-3) is a bicyclic aromatic carboxylic acid derivative with the molecular formula C11H12O2 and molecular weight 176.21 g/mol [1]. This compound features a partially hydrogenated naphthalene ring system—specifically, saturation of the 1,2,3,4-positions while preserving aromaticity in the unsubstituted ring—and a carboxylic acid group at the 2-position [2]. Standard commercial specifications include purity ≥98% and a reported melting point range of 93–96 °C . The compound serves primarily as a synthetic intermediate and building block in medicinal chemistry and organic synthesis .

Why Generic Substitution Fails for 1,2,3,4-Tetrahydro-2-naphthoic Acid: Procurement Implications of Positional Isomerism


Scientific and industrial users cannot interchangeably substitute 1,2,3,4-tetrahydro-2-naphthoic acid (CAS 53440-12-3) with its positional isomer 5,6,7,8-tetrahydro-2-naphthoic acid (CAS 1131-63-1) or the fully aromatic 2-naphthoic acid (CAS 93-09-4) without fundamentally altering experimental outcomes. The three compounds exhibit distinct physical properties: the target 1,2,3,4-isomer melts at 93–96 °C, whereas the 5,6,7,8-isomer melts at 154–158 °C . Critically, anaerobic biodegradation studies have demonstrated that these positional isomers follow divergent metabolic pathways—the 5,6,7,8-isomer is identified as a major metabolite of tetralin degradation indicating activation by C1 unit addition, whereas the 1,2,3,4-isomer does not appear in this pathway [1]. This divergence extends to synthetic utility: the 1,2,3,4-isomer has documented application in preparing N-acyl-5-methyl-3(2H)-isoxazolone derivatives with fungicidal potential , while the 5,6,7,8-isomer is implicated in thromboxane synthetase inhibitor research (e.g., DP-1904) [2]. Procurement of the incorrect isomer therefore introduces variables in melting behavior, metabolic fate, and synthetic pathway outcomes that cannot be corrected post-hoc.

Quantitative Differentiation Evidence: 1,2,3,4-Tetrahydro-2-naphthoic Acid Procurement Guide


Physical Property Differentiation: Melting Point Defines Isomer Identity and Handling Protocols

Melting point serves as a definitive, quantitative discriminator between positional isomers. The 1,2,3,4-tetrahydro-2-naphthoic acid (CAS 53440-12-3) exhibits a melting point of 93–96 °C, while the 5,6,7,8-isomer (CAS 1131-63-1) melts at 154–158 °C—a difference of approximately 60 °C . Additionally, commercial specifications report 98% purity for the target compound .

Physical characterization Quality control Isomer verification

Synthetic Utility: Documented Application in Fungicidal N-Acyl Isoxazolone Derivatives

1,2,3,4-Tetrahydro-2-naphthoic acid is documented as a reagent for synthesizing N-acyl-5-methyl-3(2H)-isoxazolone derivatives, which exhibit high potential as fungicides . The 5,6,7,8-isomer has no documented application in this specific fungicidal class, instead being associated with thromboxane synthetase inhibitor research [1].

Agrochemical synthesis Medicinal chemistry Heterocyclic compounds

Derivative Biological Activity: 7-Aminoalkyl-2-amino Derivatives as Tryptophan Uptake Inhibitors

A series of non-alkylating DL 7-amino-substituted 2-amino-1,2,3,4-tetrahydro-2-naphthoic acids derived from the target scaffold have been prepared and evaluated as inhibitors of tryptophan uptake. These derivatives demonstrated potent inhibition with Ki values in the micromolar (μM) range against WiDr human colon carcinoma cells [1].

Cancer metabolism Tryptophan transport Amino acid analogs

Enzymatic Resolution Feasibility: Lipase-Catalyzed Separation of Enantiomeric Tetrahydro-2-naphthoic Acids

An enzymatic process has been patented for preparing optically active tetrahydro-2-naphthoic acids from racemic esters. Lipase preferentially hydrolyzes the (R)-form of methoxy-substituted 1,2,3,4-tetrahydro-2-naphthoic acid esters while leaving the (S)-form virtually untouched, enabling efficient enantiomer separation [1]. This stereochemical accessibility is specific to the 1,2,3,4-substitution pattern; no comparable enzymatic resolution is documented for the 5,6,7,8-isomer.

Chiral resolution Enzymatic catalysis Optically active intermediates

Optimized Application Scenarios for 1,2,3,4-Tetrahydro-2-naphthoic Acid (CAS 53440-12-3) in Scientific Procurement


Synthesis of N-Acyl Isoxazolone Derivatives for Agrochemical Fungicide Development

Researchers developing fungicidal agents should procure 1,2,3,4-tetrahydro-2-naphthoic acid specifically for synthesizing N-acyl-5-methyl-3(2H)-isoxazolone derivatives . This synthetic pathway is documented for the 1,2,3,4-isomer and not applicable to the 5,6,7,8-isomer. Procurement verification via melting point (93–96 °C) ensures correct isomer identity prior to initiating synthesis.

Preparation of Chiral Tetrahydro-2-naphthoic Acid Building Blocks via Lipase-Catalyzed Resolution

Medicinal chemistry programs requiring optically active tetrahydronaphthalene carboxylic acid scaffolds can utilize 1,2,3,4-tetrahydro-2-naphthoic acid esters as substrates for lipase-catalyzed enantiomeric resolution, wherein the enzyme preferentially hydrolyzes the (R)-form [1]. This stereoselective pathway is validated for the 1,2,3,4-scaffold but not documented for the alternative 5,6,7,8-isomer.

Synthesis of 2-Amino-1,2,3,4-tetrahydro-2-naphthoic Acid Derivatives for Tryptophan Uptake Inhibition Studies

Investigators studying tryptophan transport modulation in cancer or immunology should select 1,2,3,4-tetrahydro-2-naphthoic acid as the core scaffold for preparing 7-aminoalkyl-2-amino derivatives, which exhibit Ki values in the micromolar range against WiDr colon carcinoma cells [2]. The 1,2,3,4-substitution pattern is essential for this pharmacophore.

Comparative Biodegradation Studies of Carboxylated Naphthalene Derivatives

Environmental microbiology researchers investigating anaerobic degradation pathways of carboxylated naphthalenes can employ 1,2,3,4-tetrahydro-2-naphthoic acid as a reference standard distinct from the 5,6,7,8-isomer, which has been identified as a major metabolite in tetralin degradation via C1 unit addition [3]. The distinct metabolic fate of the two positional isomers necessitates procurement of both compounds for comprehensive pathway elucidation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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